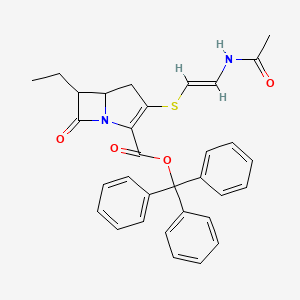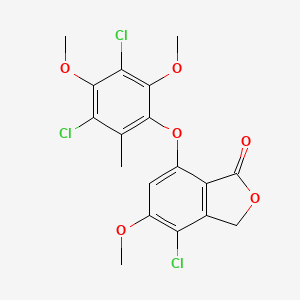
Buellolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buellolide is a secondary metabolite found in the lichen species Diploicia canescens. It is a phthalide catabolite of depsidones and is known for its unique chemical structure and properties . This compound, along with canesolide, is one of the major chemical substances present in Diploicia canescens .
Méthodes De Préparation
Buellolide is typically isolated from the lichen Diploicia canescens. The isolation and structural determination of this compound involve the catabolism of its congeneric depsidones, often with a Smiles rearrangement
Analyse Des Réactions Chimiques
Buellolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Buellolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its cytotoxic properties and potential use in cancer treatment . Additionally, this compound is used in the study of lichen metabolites and their biosynthetic pathways . Its unique chemical structure makes it a valuable compound for research in natural product chemistry.
Mécanisme D'action
The mechanism of action of buellolide involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, this compound is thought to exert its effects through the modulation of cellular processes and pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Buellolide is similar to other lichen metabolites such as canesolide, dechlorodiploicin, and dechloro-O-methyldiploicin . These compounds share similar biosynthetic pathways and chemical structures but differ in their specific chemical properties and biological activities. This compound’s unique structure and properties make it distinct from these related compounds.
Propriétés
Numéro CAS |
69799-33-3 |
|---|---|
Formule moléculaire |
C18H15Cl3O6 |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
4-chloro-7-(3,5-dichloro-2,4-dimethoxy-6-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H15Cl3O6/c1-7-12(19)16(24-3)14(21)17(25-4)15(7)27-9-5-10(23-2)13(20)8-6-26-18(22)11(8)9/h5H,6H2,1-4H3 |
Clé InChI |
OXWGVBMJMQGGEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC)Cl)OC)OC2=CC(=C(C3=C2C(=O)OC3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


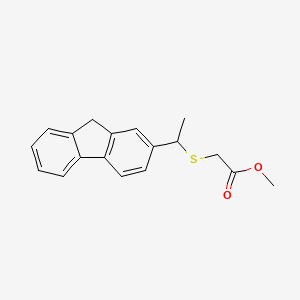
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
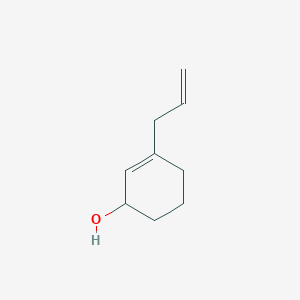
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
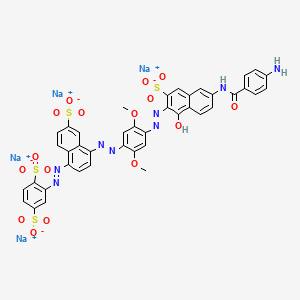
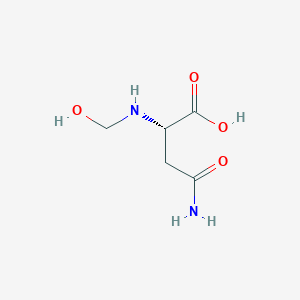
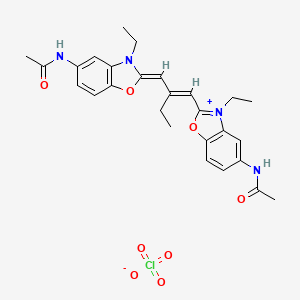
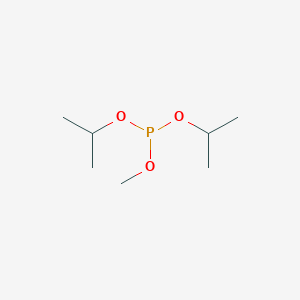
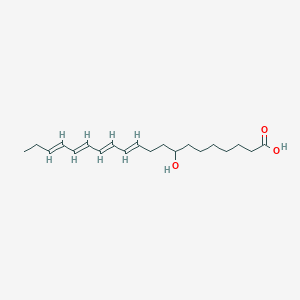

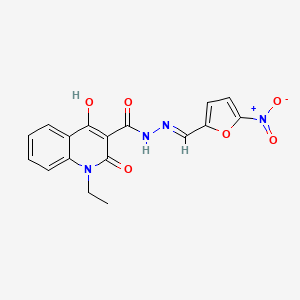
silane](/img/structure/B14456542.png)
